3-Carbamoyl-1-methylquinolin-1-ium
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Overview
Description
3-Carbamoyl-1-methylquinolin-1-ium is a chemical compound with the molecular formula C11H11N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-methylquinolin-1-ium typically involves the reaction of quinoline derivatives with appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-1-methylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
3-Carbamoyl-1-methylquinolin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-methylquinolin-1-ium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
1-Methylquinolinium: A closely related compound with similar structural features but lacking the carbamoyl group.
3-Carbamoyl-1-methylpyridinium: Another similar compound with a pyridine ring instead of a quinoline ring.
Uniqueness: 3-Carbamoyl-1-methylquinolin-1-ium is unique due to its specific combination of a quinoline ring with a carbamoyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
84811-85-8 |
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Molecular Formula |
C11H11N2O+ |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-methylquinolin-1-ium-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-13-7-9(11(12)14)6-8-4-2-3-5-10(8)13/h2-7H,1H3,(H-,12,14)/p+1 |
InChI Key |
GRSKANOLGFRRCI-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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